molecular formula C14H11ClFN5OS2 B2595954 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 886928-58-1

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2595954
CAS RN: 886928-58-1
M. Wt: 383.84
InChI Key: BTOPXSICUUPOAS-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . This type of compounds are known for their multidirectional biological activity .


Synthesis Analysis

The synthesis of such compounds often involves the use of various substrates and catalysts . For example, the synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the 1,2,4-triazole ring and the thiophene ring are notable features .

Scientific Research Applications

Synthesis and Structural Elucidation

Compounds with a 1,2,4-triazole ring system, similar to the chemical , have been synthesized through various methods, highlighting their pharmaceutical relevance. The synthesis of these compounds often involves the condensation of triazole derivatives with chloroacetamide or sulfanilamide derivatives, employing conditions that facilitate the formation of the desired product. For example, derivatives of 1,2,4-triazole have been synthesized to explore their antimicrobial properties, demonstrating the wide range of potential applications these compounds can have in medicinal chemistry (MahyavanshiJyotindra et al., 2011).

Antimicrobial Activity

The antimicrobial activity of triazole derivatives is a significant area of interest. These compounds have been shown to possess potent antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents. For instance, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have demonstrated efficacy against both gram-negative and gram-positive bacteria, as well as fungi (Badiger et al., 2013).

Antitumor Activity

Research into the antitumor potential of 1,2,4-triazole derivatives has also yielded promising results. Certain sulfonamide derivatives have shown cytotoxic activity against breast and colon cancer cell lines, suggesting their utility in cancer treatment (Ghorab et al., 2015). Moreover, compounds featuring a thiadiazole moiety have been evaluated for their antitumor activity, with some showing considerable efficacy against various cancer cell lines, underscoring the potential of these compounds in oncology (Yurttaş et al., 2015).

Future Directions

The future research directions for this compound could involve further investigations on its scaffold to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5OS2/c15-9-6-8(3-4-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOPXSICUUPOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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